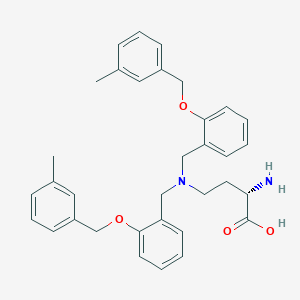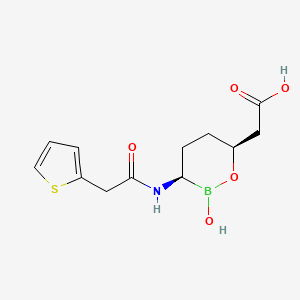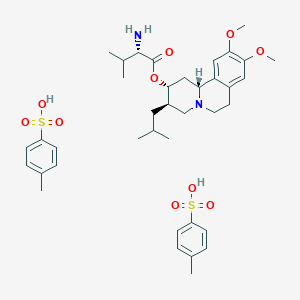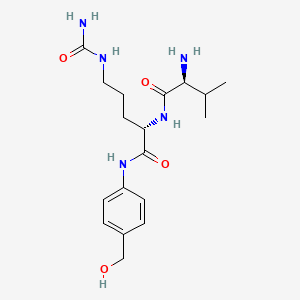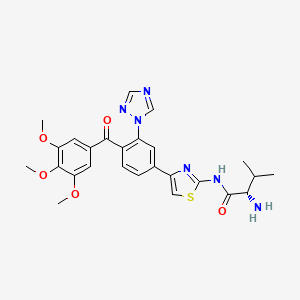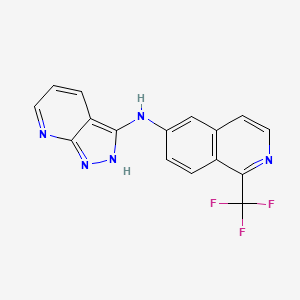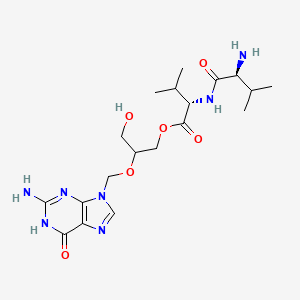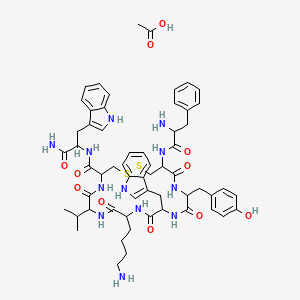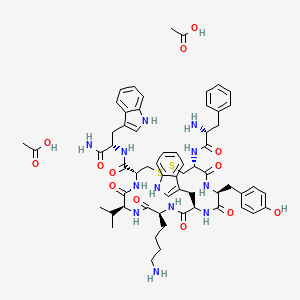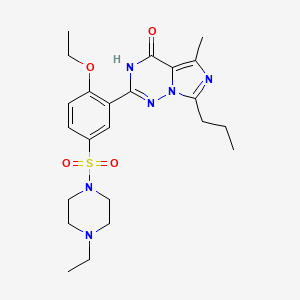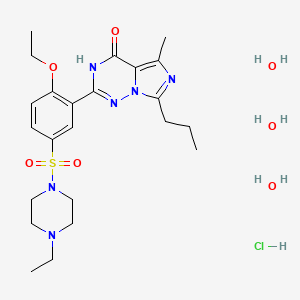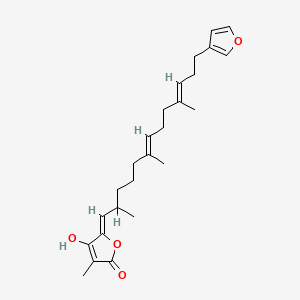
VMAT2-IN-I HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VMAT2-IN-I HCl is a vesicular monoamine transporter-2 (VMAT2) inhibitor, with 15-fold greater affinity than GZ-793A.
Wissenschaftliche Forschungsanwendungen
Beta Cell Mass Imaging in Diabetes Research
Research indicates that VMAT2 is prominently expressed in human beta cells. This makes radiolabeled analogues of tetrabenazine (TBZ), which is a VMAT2-selective ligand, suitable for pancreatic islet imaging in humans. However, the applicability of TBZ-based VMAT2 imaging in rodent pancreas is limited due to the lack of VMAT2 expression in their endocrine pancreas. This underscores the importance of choosing appropriate animal models, such as primates and pigs, for validating and optimizing TBZ imaging in human beta cells (Schäfer et al., 2013).
Age-related Decline in VMAT2 Function
Studies have shown that VMAT2 undergoes changes in expression and subcellular distribution with age, particularly in the dopaminergic mesostriatal system. The subcellular redistribution and deglycosylation of VMAT2, along with the disappearance of VMAT2 from synaptic vesicle-enriched fractions, may contribute to a decline in VMAT2 activity during aging. This decline could lead to an increased vulnerability of aged midbrain dopaminergic cells to degeneration (Cruz-Muros et al., 2008).
VMAT2 and Neurodegeneration
Evidence suggests that reduced vesicular storage of dopamine due to VMAT2 dysfunction can lead to progressive neurodegeneration in the nigrostriatal dopamine system. Mice with significantly reduced VMAT2 expression exhibited age-associated nigrostriatal dopamine dysfunction, which ultimately resulted in neurodegeneration, alpha-synuclein accumulation, and replication of key aspects of Parkinson's disease. This highlights the potential role of VMAT2 in the etiology of Parkinson's disease and other neurodegenerative disorders (Caudle et al., 2007).
VMAT2 in Neurobehavioral Studies
Alterations in VMAT2 expression have been linked to changes in behavior. For instance, VMAT2 heterozygous mice displayed reduced amphetamine-conditioned reward, enhanced locomotion, and increased susceptibility to dopaminergic neurotoxins. This suggests that VMAT2 plays a significant role in the regulation of monoaminergic neurotransmission and behavioral responses (Takahashi et al., 1997).
Eigenschaften
CAS-Nummer |
1436695-49-6 |
|---|---|
Produktname |
VMAT2-IN-I HCl |
Molekularformel |
C25H32ClF4NO4 |
Molekulargewicht |
521.97 |
IUPAC-Name |
3-{2(S),5(R)-Bis-[2-(4-difluoromethoxy-phenyl)-ethyl]-pyrrolidin-1-yl}-propane-1,2(R)-diol Hydrochloride |
InChI |
InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1 |
InChI-Schlüssel |
IUOHFZVLXJSQCL-SXWPHCFWSA-N |
SMILES |
OC[C@H](O)CN1[C@@H](CCC2=CC=C(OC(F)F)C=C2)CC[C@H]1CCC3=CC=C(OC(F)F)C=C3.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VMAT2-IN-I HCl; VMAT2 IN I HCl; VMAT2INI HCl; VMAT2 IN I Hydrochloride; VMAT2INI Hydrochloride; VMAT2-IN-I Hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



